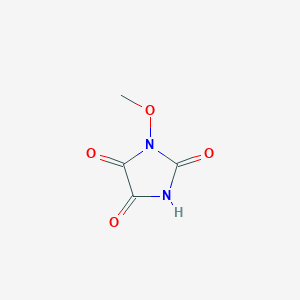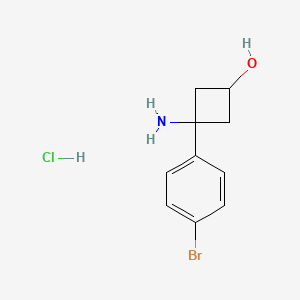
(1s,3s)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 916814-02-3 . It has a molecular weight of 227.1 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” and its InChI code is "1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2/t8-,10+" .It is a powder and is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Tertiary Amino Alcohols : A study by Isakhanyan, Gevorgyan, and Panosyan (2008) demonstrated the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl, via reactions with Grignard compounds (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Potential Boron Neutron Capture Therapy (BNCT) Agents : Srivastava, Singhaus, and Kabalka (1997) synthesized an unnatural amino acid as a potential BNCT agent. This included a synthesis pathway involving 4-bromobutene and a 2 + 2 cycloaddition using dichloroketene (Srivastava, Singhaus, & Kabalka, 1997).
Carbon-Carbon Bond Cleavage/Formation : Matsuda, Shigeno, and Murakami (2008) discussed the palladium-catalyzed reaction involving 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides, producing 4-arylmethyl-3,4-dihydrocoumarins (Matsuda, Shigeno, & Murakami, 2008).
Medicinal Chemistry and Drug Synthesis
Synthesis of Fluorine-18 Labeled Amino Acid for PET : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (Shoup & Goodman, 1999).
Antagonist of Baclofen : Chiefari, Galanopoulos, Janowski, Kerr, and Prager (1987) synthesized Phosphonobaclofen, an antagonist of baclofen, from ethyl 3-(4-chloropheny1)but-2-enoate (Chiefari et al., 1987).
Isolation from Atelia Herbert-Smithii Pittier : Austin, Baird, Chow, Fellows, Fleet, Nash, Peach, Pryce, and Stirton (1987) isolated cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid from Atelia herbert-smithii Pittier and determined its structure (Austin et al., 1987).
Material Science and Advanced Applications
Cation Radical Polymerization : Bauld, Aplin, Yueh, Sarker, and Bellville (1996) discussed the cation radical polymerization mechanism, where certain monomers are converted to cyclobutane polymers (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Synthesis of Phosphonobaclofen, an Antagonist of Baclofen : Research by Chiefari et al. (1987) also contributed to the development of Phosphonobaclofen, a specific antagonist of baclofen, for pharmacological evaluation (Chiefari et al., 1987).
Development of Cyclobutane-Containing Scaffolds : Illa, Serrà, Ardiaca, Herrero, Closa, and Ortuño (2019) reported efficient synthetic methodologies for the preparation of products including cyclobutane rings, which could be used in various fields including biomedical applications (Illa et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-3-(4-bromophenyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZKMQGPWMGTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

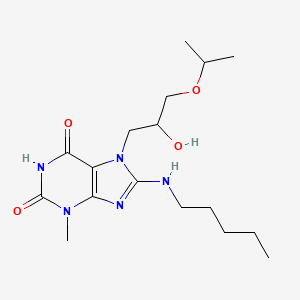


![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)

![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)

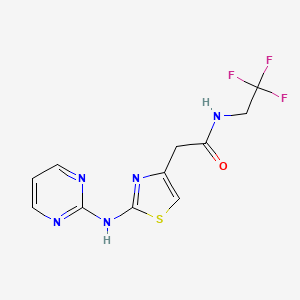
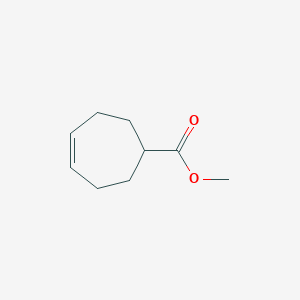

![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)
![2-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2430999.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2431000.png)
